Z-D-Phenylalaninol

Übersicht

Beschreibung

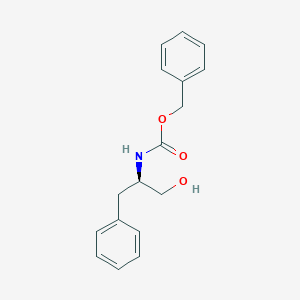

Cbz-D-phenylalaninol, also known as N-carbobenzyloxy-D-phenylalaninol, is an organic compound with the molecular formula C17H19NO3. It is a derivative of D-phenylalaninol, where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cbz-D-phenylalaninol can be synthesized from D-phenylalaninol and phenyl chloroformate. The reaction involves the protection of the amino group of D-phenylalaninol with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane. The mixture is stirred for several hours, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production of Cbthis compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Cbz-D-phenylalaninol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the Cbz protecting group, yielding D-phenylalaninol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Catalytic hydrogenation or treatment with strong acids can remove the Cbz group.

Substitution: Reagents like tosyl chloride (TsCl) in the presence of a base can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of D-phenylalaninol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

The biological activity of Z-D-Phenylalaninol is attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : It can inhibit enzyme activity by binding to active sites, thereby altering enzymatic reaction rates.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signal transduction pathways and metabolic regulation.

These interactions are crucial for understanding its potential therapeutic applications, especially in developing antiviral, antibacterial, and anticancer agents.

Organic Synthesis

This compound is primarily used as a building block in the synthesis of peptides and other complex organic molecules. Its unique structure allows for selective reactions that are vital in creating chiral compounds.

Enzyme-Substrate Studies

The compound is extensively used in studying enzyme kinetics and mechanisms through biochemical assays. For instance, a fluorescence enzyme-coupled assay was developed to measure phenylalanine ammonia-lyase activity using this compound as a substrate. This assay demonstrated significant differences in activity among various enzyme variants, indicating its utility in directed evolution processes .

Pharmaceutical Development

This compound serves as an intermediate in synthesizing therapeutic agents targeting various diseases. Its ability to interact with specific enzymes makes it valuable for drug discovery and development processes.

Chiral Resolution

The compound's capacity to form specific interactions with target molecules makes it valuable for chiral separation processes. This property is particularly important in the pharmaceutical industry, where the enantiomeric purity of drugs can significantly affect their efficacy and safety .

Case Study 1: Enzyme Activity Assays

A recent study developed a fluorescence enzyme-coupled assay for measuring phenylalanine ammonia-lyase activity using this compound as a substrate. The assay highlighted the differences in activity among various enzyme variants, showcasing the compound's role in enzyme kinetics studies .

Case Study 2: Metabolic Regulation

A comparative metabolome study examined altered phenylalanine metabolism in patients with severe fever. The findings suggested that this compound could play a role in metabolic regulation under pathological conditions, indicating its potential therapeutic implications .

Case Study 3: Environmental Applications

Research on the adsorption characteristics of L-phenylalanine demonstrated that this compound could effectively remove phenylalanine from aqueous solutions. This property enhances its application in environmental bioremediation efforts .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Alters enzymatic reaction rates by binding to active sites |

| Receptor Modulation | Acts as an agonist/antagonist at various receptors |

| Pharmaceutical Intermediate | Used in synthesizing therapeutic agents targeting diseases |

| Chiral Separation | Valuable for chiral resolution processes |

Wirkmechanismus

The mechanism of action of Cbz-D-phenylalaninol involves its role as a protected amino alcohol. The Cbz group protects the amino group during chemical reactions, allowing selective transformations at other sites. Upon removal of the Cbz group, the free amino alcohol can participate in further reactions, such as peptide bond formation.

Vergleich Mit ähnlichen Verbindungen

Cbz-D-phenylalaninol is unique due to its specific structure and protective group. Similar compounds include:

Cbz-L-phenylalaninol: The L-enantiomer of Cbthis compound.

Boc-D-phenylalaninol: A similar compound with a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz.

Fmoc-D-phenylalaninol: A similar compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

These compounds differ in their protecting groups, which influence their reactivity and applications in synthesis.

Biologische Aktivität

Z-D-Phenylalaninol is an important compound in biochemical research, primarily known for its role in asymmetric synthesis and enzyme-substrate interaction studies. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of phenylalanine, an essential amino acid. Its structural modifications allow it to participate in various biochemical processes, particularly in the context of enzyme interactions and pharmaceutical applications. The compound is utilized extensively in chiral resolution and the synthesis of complex organic molecules.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It can inhibit enzyme activity by binding to active sites, thereby altering the enzymatic reaction rates.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signal transduction pathways and metabolic regulation.

These interactions are crucial for understanding its potential therapeutic applications, especially in developing antiviral, antibacterial, and anticancer agents .

Biological Applications

This compound has several notable applications in biological research and medicine:

- Enzyme-Substrate Studies : It is used to study enzyme kinetics and mechanisms through biochemical assays.

- Pharmaceutical Development : The compound serves as an intermediate in synthesizing therapeutic agents targeting various diseases.

- Chiral Resolution : Its ability to form specific interactions with target molecules makes it valuable for chiral separation processes.

Research Findings

Recent studies have highlighted the efficacy of this compound in different biological contexts:

- Enzyme Activity Assays : A fluorescence enzyme-coupled assay was developed to measure phenylalanine ammonia-lyase activity using this compound as a substrate. The assay demonstrated significant differences in activity among various enzyme variants, indicating the compound's utility in directed evolution processes .

- Metabolic Studies : A comparative metabolome study revealed altered phenylalanine metabolism in patients with severe fever, suggesting that this compound could play a role in metabolic regulation under pathological conditions .

- Adsorption Studies : Research on the adsorption characteristics of L-phenylalanine showed that this compound could be effectively utilized for removing phenylalanine from aqueous solutions, enhancing its application in environmental bioremediation .

Table 1: Summary of Biological Activities of this compound

Table 2: Case Studies Involving this compound

Eigenschaften

IUPAC Name |

benzyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOFMMJJCPZPAO-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974418 | |

| Record name | Benzyl hydrogen (1-hydroxy-3-phenylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58917-85-4 | |

| Record name | Benzyl hydrogen (1-hydroxy-3-phenylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.